molecular formula C11H10ClN3 B1424009 6-Chloro-N-(2-methylphenyl)-2-pyrazinamine CAS No. 445264-64-2

6-Chloro-N-(2-methylphenyl)-2-pyrazinamine

Cat. No. B1424009
M. Wt: 219.67 g/mol
InChI Key: MVGHBZIDDTYLSD-UHFFFAOYSA-N
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Description

Pyrazine derivatives, such as the one you mentioned, are a class of compounds that have been studied for their potential pharmacological activities . They are considered important in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The specific structure of “6-Chloro-N-(2-methylphenyl)-2-pyrazinamine” would depend on the positions of the chloro, methylphenyl, and pyrazinamine groups on this ring.


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be quite diverse and are influenced by the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “6-Chloro-N-(2-methylphenyl)-2-pyrazinamine” would depend on its specific molecular structure. For example, a similar compound, N-(2,6-Dimethylphenyl)chloroacetamide, is a yellow solid with a melting point of 150-151°C .

Scientific Research Applications

  • Summary of the Application: Pyrazinamide, a compound similar to 6-Chloro-N-(2-methylphenyl)-2-pyrazinamine, is an important first-line drug used in shortening TB therapy . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application or Experimental Procedures: The compounds were synthesized and then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The molecular interactions of the derivatised conjugates were also studied in docking studies .
  • Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . Five of the most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM and one compound showed an IC 90 of 40.32 μM . Moreover, the compounds were found to be non-toxic to human cells .

Safety And Hazards

The safety and hazards associated with a specific compound depend on its physical and chemical properties. For instance, N-(2,6-Dimethylphenyl)chloroacetamide is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions for pyrazole derivatives are vast, given their diverse biological activities and potential for medicinal applications . More research is needed to fully understand their mechanisms of action and to optimize their synthesis processes.

properties

IUPAC Name

6-chloro-N-(2-methylphenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-8-4-2-3-5-9(8)14-11-7-13-6-10(12)15-11/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGHBZIDDTYLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264847
Record name 6-Chloro-N-(2-methylphenyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(2-methylphenyl)-2-pyrazinamine

CAS RN

445264-64-2
Record name 6-Chloro-N-(2-methylphenyl)-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445264-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(2-methylphenyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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